![molecular formula C18H18BClO3 B13694990 9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)
9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Its structure includes a dibenzofuran core, which is a fused aromatic system, making it a versatile intermediate in various chemical transformations.
Métodos De Preparación
The synthesis of 9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester typically involves the reaction of 9-chlorodibenzo[b,d]furan with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and bases such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The most notable reaction is the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. Major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including as enzyme inhibitors or in drug discovery.
Medicine: The compound’s derivatives may have therapeutic potential, although specific applications are still under investigation.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which 9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester exerts its effects is primarily through its role in Suzuki-Miyaura coupling reactions. In these reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism involves the formation of a palladium-boron complex, which is crucial for the coupling process.
Comparación Con Compuestos Similares
Similar compounds to 9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester include other boronic esters such as:
Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but with a simpler aromatic structure.
3-Furanboronic Acid Pinacol Ester: Another boronic ester with a furan ring, used in various organic transformations.
9-Benzyl-9H-carbazole-3-boronic Acid Pinacol Ester: Utilized in the synthesis of complex organic molecules and materials.
The uniqueness of this compound lies in its dibenzofuran core, which provides additional stability and reactivity compared to simpler boronic esters.
Propiedades
Fórmula molecular |
C18H18BClO3 |
|---|---|
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
2-(9-chlorodibenzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)11-8-9-12-15(10-11)21-14-7-5-6-13(20)16(12)14/h5-10H,1-4H3 |
Clave InChI |
JIFBIQHHIGETSX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(O3)C=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


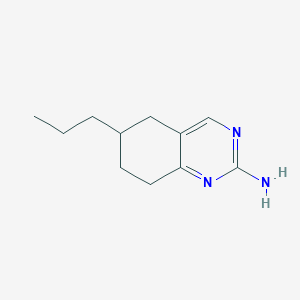
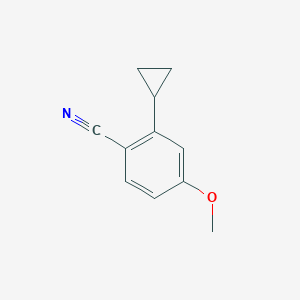

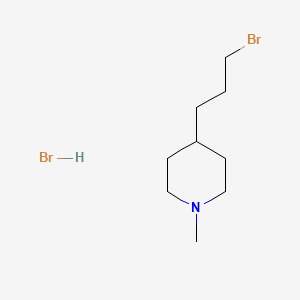
![(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)
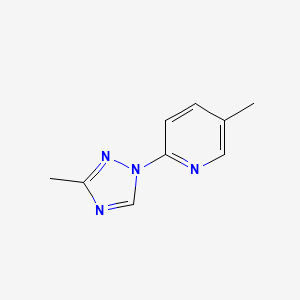
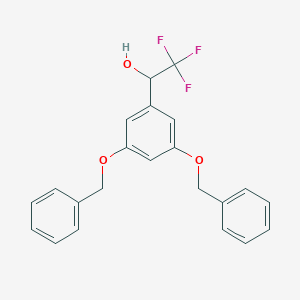
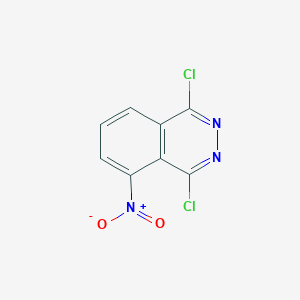
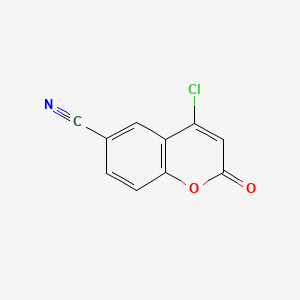
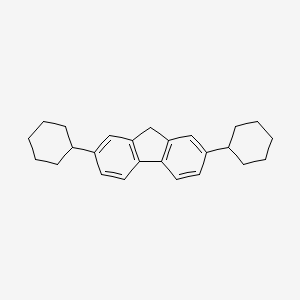
![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
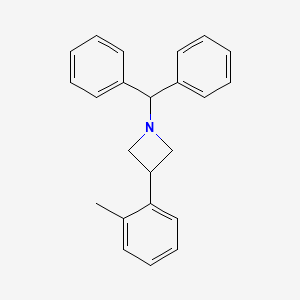
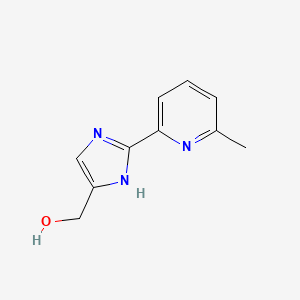
![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)
